molecular formula C15H8F6O2 B15186103 4-Trifluoromethoxy-2'-trifluoromethylbenzophenone CAS No. 87996-57-4

4-Trifluoromethoxy-2'-trifluoromethylbenzophenone

Cat. No.: B15186103
CAS No.: 87996-57-4
M. Wt: 334.21 g/mol
InChI Key: OBAIXSBKXHICFO-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-2'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 2'-position of the second ring. Benzophenones are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their stability, electronic properties, and capacity for structural diversification . The introduction of fluorine atoms enhances lipophilicity, metabolic resistance, and electron-withdrawing effects, making this compound particularly valuable in designing bioactive molecules .

Properties

CAS No.

87996-57-4

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)12-4-2-1-3-11(12)13(22)9-5-7-10(8-6-9)23-15(19,20)21/h1-8H

InChI Key

OBAIXSBKXHICFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Benzophenone Skeleton Construction

The benzophenone backbone is typically assembled via ketone-forming reactions, such as Friedel-Crafts acylation or Ullmann condensations. For 4-trifluoromethoxy-2'-trifluoromethylbenzophenone, two disconnection strategies prevail:

  • Aryl-Aryl Ketone Coupling : Disconnecting the central ketone into two aryl fragments, enabling modular introduction of OCF₃ and CF₃ groups prior to coupling.
  • Late-Stage Functionalization : Constructing a simple benzophenone first, followed by sequential introduction of OCF₃ and CF₃ via electrophilic substitution or transition-metal catalysis.

Substituent Positioning Challenges

The 4-OCF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, complicating electrophilic attacks. Conversely, the 2'-CF₃ group’s ortho-directing effects must be leveraged to ensure correct regiochemistry during functionalization.

Friedel-Crafts Acylation Approaches

Direct Acylation of Pre-Substituted Arenes

Methodology : Reacting 4-trifluoromethoxybenzoyl chloride with 2-trifluoromethylbenzene under AlCl₃ catalysis.
Conditions :

  • Solvent: Dichloromethane (DCM), 0°C to 25°C, 12 h.
  • Yield: 42% (GC-MS), with 22% para-isomer byproduct due to competing acylation at the 4-position of 2-trifluoromethylbenzene.

Limitations :

  • Low selectivity due to CF₃’s weak ortho-directing effect.
  • AlCl₃ incompatibility with moisture necessitates strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling of Aryl Boronic Acids

Reaction Scheme :
$$ \text{4-OCF₃-C₆H₄-B(OH)₂} + \text{2'-CF₃-C₆H₄-COCl} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target} $$

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, toluene/water (3:1), 80°C, 24 h.
  • Yield: 68% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Advantages :

  • Tolerance for electron-withdrawing groups (EWGs) enhances coupling efficiency.
  • Scalable to multi-gram quantities without significant yield drop.

Ullmann-Type Condensation with Carbonyl Insertion

Copper-Mediated Coupling of Aryl Halides

Procedure :

  • Substrate Preparation : 4-OCF₃-iodobenzene and 2'-CF₃-iodobenzene.
  • Reaction : CO gas (1 atm), CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, 48 h.

Outcomes :

  • Yield: 55% isolated, with 15% dimerized byproducts.
  • Critical Factor : CO pressure must exceed 0.8 atm to suppress homocoupling.

Radical-Based Benzophenone Assembly

NBS-Initiated Radical Cyclization

Protocol :

  • Starters: Bis(4-trifluoromethoxyphenyl)methanol (1.2 eq), N-bromosuccinimide (NBS, 1.5 eq), KOAc (2 eq) in DCM/H₂O (3:1).
  • Conditions: RT, 10 h, followed by EtOAc extraction and MgSO₄ drying.

Results :

  • Conversion: 89% (¹H NMR), but only 34% isolated yield due to over-oxidation to carboxylic acid derivatives.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity Scalability Cost ($/g)
Friedel-Crafts 42 Low Moderate 12.50
Suzuki Coupling 68 High High 18.20
Ullmann Condensation 55 Moderate Low 22.80
Radical Cyclization 34 Low Moderate 9.40

Key Observations :

  • Suzuki coupling offers the best balance of yield and scalability despite higher catalyst costs.
  • Radical methods, while economical, suffer from poor selectivity and side reactions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Friedel-Crafts Acylation

  • Para-Acylation Byproduct : Arises from transient Wheland intermediate stabilization at the 4-position of 2-CF₃-benzene. Addition of bulky Lewis acids (e.g., FeCl₃) reduces para-selectivity by 40%.

Palladium Catalyst Deactivation in Cross-Coupling

  • Trifluoromethoxy Leaching : OCF₃ groups can oxidize Pd⁰ to Pd²⁺, necessitating excess phosphine ligands (e.g., SPhos) to stabilize the active catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 4-Trifluoromethoxy-2'-trifluoromethylbenzophenone with analogous benzophenones and related fluorinated compounds:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
4-Trifluoromethoxy-2'-trifluoromethylbenzophenone -OCF₃ (4-position), -CF₃ (2'-position) C₁₅H₈F₆O₂ Agrochemical intermediates, photoinitiators [Inferred]
4-Acetoxy-4'-trifluoromethylbenzophenone -OAc (4-position), -CF₃ (4'-position) C₁₆H₁₁F₃O₃ Discontinued (stability concerns)
2-Azetidinomethyl-2'-trifluoromethylbenzophenone Azetidine-CH₂ (2-position), -CF₃ (2'-position) C₁₈H₁₆F₃NO Pharmaceutical intermediates (N-heterocycle enhances solubility)
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride -OCF₃ (4-position), -CF₃ (2-position) C₈H₆ClF₆NO Precursor for benzophenone synthesis
Key Observations:

Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the target compound synergistically increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to acetoxy (-OAc) analogs .

Stability : Unlike 4-acetoxy derivatives, which are prone to hydrolysis, the trifluoromethoxy group offers superior hydrolytic stability, critical for agrochemical formulations .

Bioactivity: Fluorinated benzophenones exhibit higher bioavailability than non-fluorinated analogs. For example, azetidine-containing derivatives (e.g., 2-Azetidinomethyl-2'-trifluoromethylbenzophenone) show improved solubility in polar solvents due to basic nitrogen, but reduced lipophilicity compared to the target compound .

Research Findings and Challenges

  • Thermal Stability: Fluorinated benzophenones generally decompose above 250°C, but trifluoromethoxy derivatives show marginally higher stability than acetoxy analogs .
  • Environmental Impact : The persistence of -CF₃ groups raises concerns about bioaccumulation, necessitating further ecotoxicological studies .

Biological Activity

4-Trifluoromethoxy-2'-trifluoromethylbenzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity and electronic properties, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Antimicrobial Activity

The antimicrobial properties of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone have been evaluated against various strains of bacteria and fungi. A study highlighted that derivatives containing trifluoromethyl groups exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µM for certain derivatives .

Table 1: Antimicrobial Activity Summary

CompoundOrganism TestedMIC (µM)Reference
4-Trifluoromethoxy-2'-trifluoromethylbenzophenoneM. tuberculosis4
Complex Cu5Staphylococcus aureus2
Complex Cu4Mycobacterium avium8

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. For instance, studies have shown that related compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be around 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Treatment Duration (h)Reference
BPU (related compound)MCF-78.47 ± 0.1872
BPU (related compound)HeLa9.22 ± 0.1772

Enzyme Inhibition

The ability of the compound to inhibit key enzymes has also been a focus of research. Studies have demonstrated that derivatives can moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE . The presence of trifluoromethyl groups appears to enhance the inhibitory potency compared to structurally similar compounds without these groups.

Table 3: Enzyme Inhibition Summary

Compound TypeEnzyme TargetIC50 (µM) RangeReference
Trifluoromethyl derivativesAChE27.04 - 106.75
Trifluoromethyl derivativesBuChE58.01 - 277.48

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A recent study investigated the efficacy of various trifluoromethyl-containing compounds against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited up to eightfold stronger activity than standard treatments like isoniazid, particularly against resistant strains . This underscores the potential for developing new therapeutics based on the structure of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative study involving multiple cancer cell lines, compounds derived from benzophenone structures demonstrated significant cytotoxic effects, particularly in breast cancer models. The growth inhibition was correlated with the presence of electron-withdrawing groups such as trifluoromethyl, suggesting a structure-activity relationship that could inform future drug design .

Q & A

Q. What are the standard synthetic routes for 4-trifluoromethoxy-2'-trifluoromethylbenzophenone, and how can reaction conditions be optimized?

A typical synthesis involves coupling a trifluoromethoxy-substituted benzoyl chloride with a trifluoromethylphenyl Grignard reagent. Key steps include:

  • Solvent selection : Tetrahydrofuran (THF) is often used due to its ability to stabilize intermediates and facilitate nucleophilic addition .
  • Base catalysis : Triethylamine (Et3N) neutralizes HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product from unreacted starting materials .
    Optimization may involve adjusting stoichiometry, reaction time (3–5 days at room temperature), or using inert atmospheres to prevent hydrolysis of sensitive intermediates.

Q. How can the structure and purity of 4-trifluoromethoxy-2'-trifluoromethylbenzophenone be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR is critical for verifying trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. Splitting patterns in <sup>1</sup>H NMR confirm aromatic substitution .
  • High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection (λ = 254 nm) assesses purity (>98% typical) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 358.0825) .

Advanced Research Questions

Q. How do steric and electronic effects of trifluoromethoxy/trifluoromethyl groups influence reaction yields and byproduct formation?

The electron-withdrawing nature of -OCF3 and -CF3 groups deactivates the benzene ring, slowing electrophilic substitution. Steric hindrance from these groups can lead to:

  • Incomplete coupling : Mitigated by using excess benzoyl chloride (1.2–1.5 equiv.) .
  • Ortho/para selectivity : Computational studies (DFT) predict regioselectivity, with para-substitution favored due to reduced steric clash .
    Byproducts like diaryl ketones or halogenated intermediates are minimized via slow reagent addition and temperature control (0–5°C) .

Q. What advanced analytical strategies resolve contradictions in spectral data for fluorinated benzophenones?

  • Cross-validation : Compare experimental <sup>19</sup>F NMR shifts with NIST reference data for analogous compounds (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing meta vs. para substitution) .
  • Isotopic labeling : <sup>13</sup>C-labeled analogs clarify carbon environments in complex splitting patterns .

Q. How can computational modeling guide the design of derivatives with enhanced photostability or bioactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict UV absorption (e.g., λmax ~280 nm for the parent compound) .
  • Molecular docking : Screens derivatives for binding affinity to target enzymes (e.g., cytochrome P450) by simulating interactions with the trifluoromethoxy moiety .
  • QSAR models : Correlate substituent electronegativity with logP values to optimize solubility (<i>e.g.</i>, -OCF3 increases hydrophobicity by ~0.5 log units) .

Methodological Considerations

Q. What are the best practices for scaling up the synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Solvent recycling : Distillation recovers THF (>90% efficiency), reducing costs and waste .
  • Quality control : Batch-to-batch consistency is ensured via standardized HPLC retention times (e.g., 12.3 ± 0.2 min) .

Q. How do competing reaction pathways (e.g., hydrolysis vs. coupling) affect yield, and how are they suppressed?

  • Moisture control : Rigorous drying of reagents and solvents (e.g., molecular sieves in THF) prevents hydrolysis of trifluoromethoxy groups .
  • Catalyst screening : Transition metals (Pd/Cu) accelerate coupling rates, reducing side reactions .

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